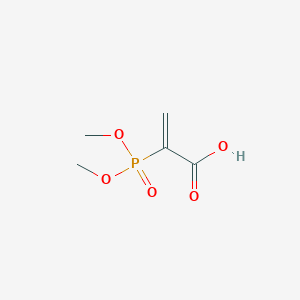
2-(Dimethoxyphosphoryl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphoryl)prop-2-enoic acid typically involves the reaction of acrylic acid with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{CH}_2=\text{CHCOOH} + (\text{CH}_3\text{O})_2\text{P(O)H} \rightarrow \text{CH}_2=\text{C[PO(OCH}_3\text{)}_2]\text{COOH} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the product. The product is then purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
2-(Dimethoxyphosphoryl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Dimethoxyphosphoryl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Dimethoxyphosphoryl)prop-2-enoic acid involves its interaction with specific molecular targets. The phosphoryl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Acrylic acid: The parent compound of 2-(Dimethoxyphosphoryl)prop-2-enoic acid.
Methacrylic acid: Similar structure but with a methyl group instead of the phosphoryl group.
Phosphonoacetic acid: Contains a phosphono group attached to an acetic acid backbone.
Uniqueness
This compound is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
120240-66-6 |
|---|---|
分子式 |
C5H9O5P |
分子量 |
180.10 g/mol |
IUPAC 名称 |
2-dimethoxyphosphorylprop-2-enoic acid |
InChI |
InChI=1S/C5H9O5P/c1-4(5(6)7)11(8,9-2)10-3/h1H2,2-3H3,(H,6,7) |
InChI 键 |
YOUUTKLIAFGDTH-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(C(=C)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



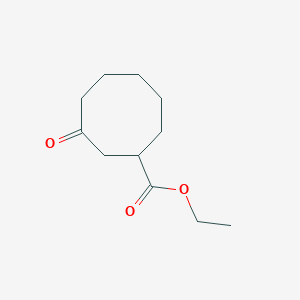
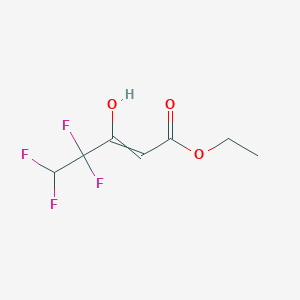
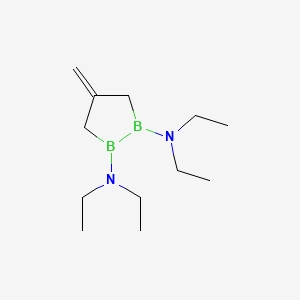

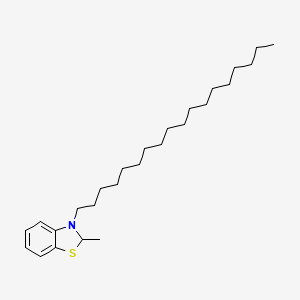


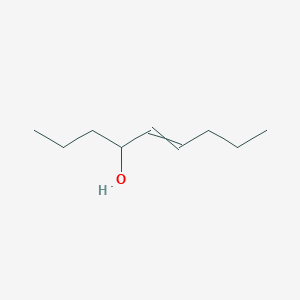
![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)

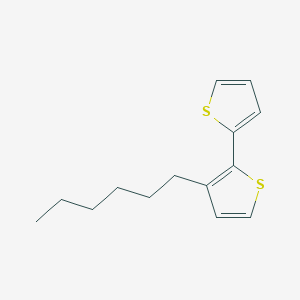
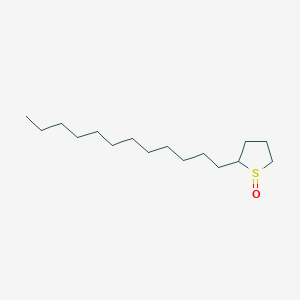
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
